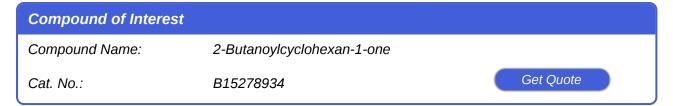


2-Butanoylcyclohexan-1-one IUPAC name and synonyms

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A Technical Guide to 2-Butanoylcyclohexan-1-one

Introduction

2-Butanoylcyclohexan-1-one, a β-diketone, is a molecule of interest in organic synthesis and potentially in the development of bioactive compounds. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and known biological activities, tailored for researchers, scientists, and professionals in drug development.

IUPAC Name and Synonyms

The compound with the chemical structure of a butanoyl group attached to the second carbon of a cyclohexan-1-one ring is systematically named according to IUPAC nomenclature.

IUPAC Name: **2-butanoylcyclohexan-1-one**[1]

Synonyms:

- 2-butyrylcyclohexanone[1]
- 2-Butyrylcyclohexan-1-one[1]
- 2-butanoyl-cyclohexan-1-one[1]

Chemical and Physical Properties



A summary of the key computed chemical and physical properties of **2-butanoylcyclohexan-1-one** is presented in the table below. This data is essential for understanding its behavior in various experimental conditions.

| Property | Value | Source |
|--------------------------------|------------------|------------|
| Molecular Formula | C10H16O2 | PubChem |
| Molecular Weight | 168.23 g/mol | PubChem[1] |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 168.115029749 Da | PubChem[1] |
| Monoisotopic Mass | 168.115029749 Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |

Experimental Protocols Synthesis of 2-Butanoylcyclohexan-1-one via Stork Enamine Acylation

A reliable method for the synthesis of 2-acylcyclohexanones is the Stork enamine acylation.[2] This multi-step process involves the formation of an enamine from cyclohexanone, followed by acylation with an acyl halide, and subsequent hydrolysis to yield the desired β -diketone.[2][3][4] [5][6]

Step 1: Enamine Formation

• In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone and a slight excess of a secondary amine (e.g., pyrrolidine,



morpholine) in a suitable solvent such as toluene or benzene.

- Add a catalytic amount of an acid catalyst, for instance, p-toluenesulfonic acid.
- Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the enamine product.
- Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water is collected, the reaction is considered complete.
- Remove the solvent and excess amine under reduced pressure to yield the crude enamine.

Step 2: Acylation of the Enamine

- Dissolve the crude enamine in an aprotic solvent like dioxane or THF.
- Cool the solution in an ice bath.
- Add butyryl chloride dropwise to the cooled enamine solution with stirring. An exothermic reaction is expected.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete acylation.

Step 3: Hydrolysis of the Iminium Salt

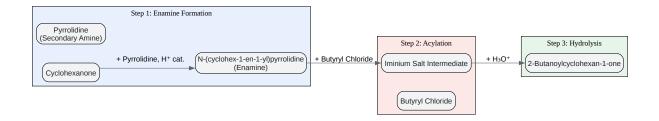
- To the reaction mixture from Step 2, add an aqueous acid solution (e.g., dilute HCl) to hydrolyze the intermediate iminium salt.
- Stir the mixture vigorously until the hydrolysis is complete, which can be monitored by TLC.
- Perform a work-up by extracting the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the combined organic extracts with water and brine, then dry over an anhydrous salt like MgSO₄ or Na₂SO₄.



 Remove the solvent under reduced pressure to obtain the crude 2-butanoylcyclohexan-1one.

Step 4: Purification

• The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure **2-butanoylcyclohexan-1-one**.



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Stork enamine synthesis of **2-butanoylcyclohexan-1-one**.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring and the butanoyl chain. The proton at the C2 position will be a multiplet. The methylene and methyl protons of the butanoyl group will appear as multiplets and a triplet, respectively, in the upfield region.
- 13C NMR: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (one from the cyclohexanone ring and one from the butanoyl group), the carbons of the cyclohexane ring, and the carbons of the butanoyl chain.



Mass Spectrometry (MS)

- The mass spectrum, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), will show the molecular ion peak (M+) corresponding to the molecular weight of the compound.
- Common fragmentation patterns for ketones include α-cleavage, leading to the loss of alkyl radicals from the butanoyl chain. A prominent fragment would be the acylium ion [CH₃CH₂CO]⁺.[7]

Biological Activity and Signaling Pathways

While specific biological data for **2-butanoylcyclohexan-1-one** is not extensively documented, it belongs to the class of 2-acylcyclohexane-1,3-diones, which are known to exhibit herbicidal activity.

Mechanism of Action: HPPD Inhibition

Many 2-acylcyclohexanedione derivatives function as herbicides by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[8][9] HPPD is a key enzyme in the metabolic pathway of tyrosine in plants.[8][10]

The inhibition of HPPD leads to a cascade of effects:

- Blockage of Plastoquinone Synthesis: HPPD is essential for the synthesis of homogentisic acid, a precursor to plastoquinone.[11] Plastoquinone is a vital component of the photosynthetic electron transport chain.[11]
- Inhibition of Carotenoid Biosynthesis: Plastoquinone is also a cofactor for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. The depletion of plastoquinone indirectly inhibits the formation of carotenoids.
- Photooxidative Damage: Carotenoids protect chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic "bleaching" of the plant tissues.[12]



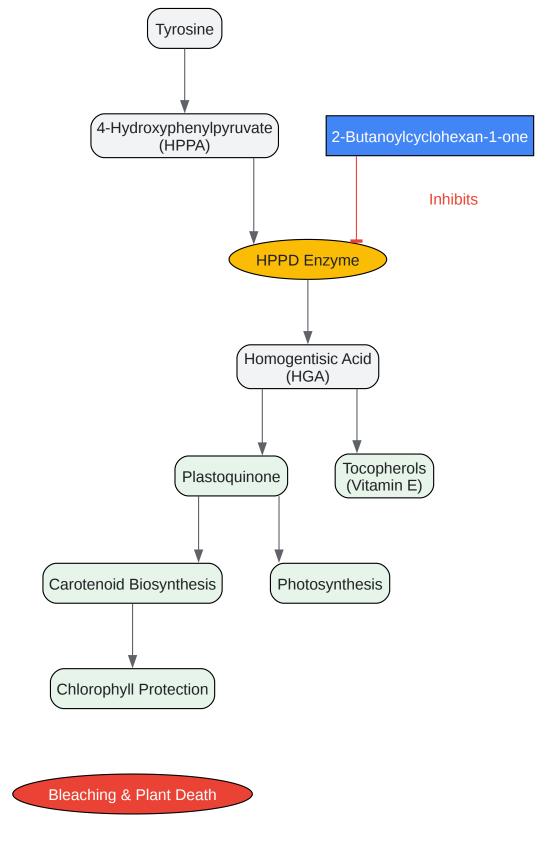




 Inhibition of Tocopherol (Vitamin E) Synthesis: Homogentisic acid is also a precursor for tocopherols, which act as antioxidants. The lack of tocopherols contributes to oxidative stress within the plant cells.[12]

Ultimately, the disruption of photosynthesis and the accumulation of oxidative damage lead to the death of the susceptible plant.





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Mechanism of action of HPPD-inhibiting herbicides.



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